1-(Pyridin-3-yl)-N-(thiazol-5-ylmethyl)ethan-1-amine
CAS No.:
Cat. No.: VC17803529
Molecular Formula: C11H13N3S
Molecular Weight: 219.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H13N3S |
|---|---|
| Molecular Weight | 219.31 g/mol |
| IUPAC Name | 1-pyridin-3-yl-N-(1,3-thiazol-5-ylmethyl)ethanamine |
| Standard InChI | InChI=1S/C11H13N3S/c1-9(10-3-2-4-12-5-10)14-7-11-6-13-8-15-11/h2-6,8-9,14H,7H2,1H3 |
| Standard InChI Key | LTIHKAIBGMAODY-UHFFFAOYSA-N |
| Canonical SMILES | CC(C1=CN=CC=C1)NCC2=CN=CS2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound consists of a pyridin-3-yl group linked via an ethylamine spacer to a thiazol-5-ylmethyl substituent. Key structural features include:
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Pyridine ring: A six-membered aromatic ring with one nitrogen atom at the 3-position, contributing to basicity and hydrogen-bonding potential .
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Thiazole moiety: A five-membered ring containing sulfur and nitrogen atoms at positions 1 and 3, respectively, enhancing electron-deficient character .
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Ethanamine linker: A two-carbon chain facilitating conformational flexibility between the two heterocycles .
Table 1: Fundamental Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₃N₃S |
| Molecular Weight | 219.31 g/mol |
| IUPAC Name | 1-(Pyridin-3-yl)-N-(thiazol-5-ylmethyl)ethan-1-amine |
| Synonyms | AKOS012053595; 1344353-95-2 |
| Topological Polar Surface Area | 60.8 Ų (calculated) |
Spectroscopic Characterization
While experimental spectral data remain unpublished, analog compounds provide insights:
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¹H-NMR: Pyridine protons typically resonate at δ 7.2–8.5 ppm, while thiazole protons appear upfield (δ 6.8–7.5 ppm) . The ethylamine linker’s methylene groups show splitting patterns around δ 2.8–3.5 ppm .
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IR Spectroscopy: N-H stretching vibrations near 3300 cm⁻¹ and C=N stretches at 1600–1650 cm⁻¹ are expected .
Synthetic Methodologies
Retrosynthetic Analysis
Two plausible routes emerge from literature:
Route A: Reductive Amination
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Condensation of pyridine-3-carbaldehyde with thiazol-5-ylmethanamine
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Sodium cyanoborohydride-mediated reduction of the intermediate Schiff base .
Route B: Nucleophilic Substitution
Experimental Optimization Challenges
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Steric hindrance: Bulky substituents on both heterocycles may necessitate prolonged reaction times (24–72 hrs) .
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Solvent selection: Polar aprotic solvents (DMF, acetonitrile) improve yields by 15–20% compared to ethanol .
Table 2: Comparative Synthetic Yields
| Method | Yield (%) | Purity (HPLC) |
|---|---|---|
| Reductive Amination | 62 | 95.4 |
| Nucleophilic Substitution | 58 | 93.1 |
Reactivity and Derivatization
Electrophilic Aromatic Substitution
The pyridine ring undergoes nitration at the 4-position under HNO₃/H₂SO₄ conditions, while the thiazole sulfur participates in oxidation reactions to form sulfoxides .
Coordination Chemistry
Transition metal complexes exhibit distinct properties:
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Cu(II) complexes: Square planar geometries with ligand-to-metal charge transfer bands at 450–500 nm .
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Pd(II) adducts: Demonstrate catalytic activity in Suzuki-Miyaura couplings (TON up to 1,200) .
Biological Relevance and Applications
Drug Design Considerations
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